4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is a chemical compound that belongs to the class of isoindole derivatives. It is characterized by its unique structure, which incorporates a butyric acid moiety attached to a 1,3-dihydro-isoindole framework. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods, including the reaction of phthalic anhydride with amino acids or other derivatives. Its synthesis often involves the use of specific reagents and conditions that facilitate the formation of the isoindole structure.
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is classified as an organic compound, specifically an amino acid derivative due to the presence of the butyric acid side chain. It is also categorized under isoindole derivatives, which are known for their diverse biological activities.
The synthesis of 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid can be accomplished through several approaches:
The synthesis often involves dehydrative condensation reactions where phthalic anhydride reacts with amines or amino acids under controlled conditions. The resulting product is purified through crystallization or chromatography techniques.
The molecular formula for 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid is with a molecular weight of approximately 205.25 g/mol. The compound features a butyric acid group linked to a 1,3-dihydro-isoindole structure, characterized by a bicyclic ring system with nitrogen atoms incorporated into the ring.
Key structural data include:
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid can undergo various chemical reactions typical for carboxylic acids and nitrogen-containing heterocycles:
These reactions require specific catalysts or conditions (e.g., heat or acidic/basic environments) to proceed effectively.
The mechanism by which 4-(1,3-Dihydro-isoindol-2-yl)-butyric acid exerts its biological effects is not fully elucidated but may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to pain pathways or neurological disorders.
Research indicates potential interactions with neurotransmitter receptors, similar to other isoindole derivatives that have shown efficacy in pain management and neurological applications .
4-(1,3-Dihydro-isoindol-2-yl)-butyric acid has potential applications in:
The ongoing research into isoindole derivatives highlights their significance in medicinal chemistry and potential therapeutic applications across various medical fields .
The core synthetic approach for 4-(1,3-dihydro-isoindol-2-yl)-butyric acid involves nucleophilic substitution reactions between isoindoline precursors and halogenated carboxylic acids. This method capitalizes on the secondary amine's nucleophilicity in 1,3-dihydro-2H-isoindole, enabling ring formation through bimolecular nucleophilic substitution (SN2) mechanisms. The reaction typically employs γ-chlorobutyric acid or its activated esters as alkylating agents under basic conditions [4].
Key optimization parameters include temperature control (60-80°C), solvent selection (polar aprotic solvents like DMF or acetonitrile), and stoichiometric balance to minimize di-alkylation byproducts. Post-reaction, the hydrochloride salt is precipitated by treating the free base with hydrogen chloride gas in diethyl ether, yielding the crystalline product with >95% purity after recrystallization from ethanol/ether mixtures [1] [4]. This method demonstrates excellent scalability, with documented batch sizes exceeding 100 grams in research settings.
Table 1: Optimization Parameters for Nucleophilic Substitution
Variable | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Solvent | THF | Anhydrous DMF | 48% → 82% |
Temperature | 25°C | 70°C | 32% → 79% |
Base | Triethylamine | Diisopropylethylamine | 68% → 86% |
Molar Ratio (Nucleophile:Electrophile) | 1:1 | 1:1.2 | 71% → 89% |
Solid-phase synthesis enables efficient production of functionalized derivatives through immobilized intermediates. The carboxylic acid functionality of 4-(1,3-dihydro-isoindol-2-yl)-butyric acid serves as an anchoring point to Wang or Rink amide resins via ester linkages, facilitating sequential modifications on the isoindoline nitrogen . Following resin activation with pentafluorophenol/dicyclohexylcarbodiimide (DCC), the free acid couples at >85% efficiency within 2 hours in DMF. The immobilized intermediate then undergoes on-resin transformations, including:
Cleavage from solid support employs trifluoroacetic acid (TFA)/dichloromethane (95:5 v/v) with a 1-hour exposure, delivering derivatives in 70-90% purity without chromatographic purification. This approach facilitates rapid generation of compound libraries for structure-activity relationship studies, particularly in pharmaceutical intermediate synthesis .
Table 2: Solid-Phase Derivatization Efficiency
Reaction Type | Coupling Agent | Time (h) | Conversion Rate | Common Byproducts |
---|---|---|---|---|
Acylation | HATU/DIPEA | 4 | 92% | Diacylated species |
Sulfonylation | None required | 2 | 88% | Sulfonic acid esters |
Reductive Amination | NaBH₃CN | 12 | 78% | Tertiary amines |
While the parent compound lacks chiral centers, catalytic asymmetric synthesis becomes crucial for generating non-racemic isoindoline precursors. Chiral palladium complexes catalyze the desymmetrization of meso-phthalic anhydride derivatives through enantiotopic ring opening, achieving up to 94% enantiomeric excess (ee) [4]. The optimized protocol employs:
Catalyst: Pd-(S)-BINAP (5 mol%)Substrate: N-(4-bromobutyl)phthalimideConditions: 50°C in toluene, 24hReduction: Selective imide reduction with NaBH₄/CuCl
Alternative approaches utilize chiral phase-transfer catalysts (PTCs) for alkylation of isoindolinone enolates. The PTC system comprising Cinchona-derived ammonium salts (2 mol%) in biphasic toluene/50% NaOH mediates asymmetric benzylation at C3 of the isoindolinone core, delivering precursors with 82% ee. Subsequent hydrogenation (Pd/C, 50 psi H₂) and acid hydrolysis afford enantiomerically enriched building blocks for medicinal chemistry applications requiring chirality [4].
Solvent-free synthesis significantly enhances the sustainability profile of 4-(1,3-dihydro-isoindol-2-yl)-butyric acid production. Mechanochemical grinding of equimolar quantities of phthalimide and 4-bromobutyric acid with K₂CO₃ in a ball mill (30Hz, 2h) achieves 88% conversion at ambient temperature [4]. This approach eliminates solvent waste and reduces energy consumption by 70% compared to conventional reflux methods.
Microwave irradiation dramatically accelerates reaction kinetics for isoindoline ring formation. Exposure of 1,3-dihydroisoindole and ethyl 4-bromobutyrate to 150W microwave power (150°C, 30 min) in ethanol affords complete conversion, versus 12 hours under thermal conditions. Acid hydrolysis (2M NaOH, 70°C, 1h) subsequently yields the target carboxylic acid. Additional green metrics improvements include:
Continuous flow hydrogenation (10 bar H₂, 70°C) over Pd/Al₂O₃ catalyst further enhances the sustainability profile, enabling direct conversion of phthalimide precursors to isoindoline without stoichiometric reductants [4] .
Table 3: Comparative Analysis of Green Synthesis Methods
Parameter | Conventional Method | Solvent-Free | Microwave-Assisted | Continuous Flow |
---|---|---|---|---|
Reaction Time | 12 h | 2 h | 0.5 h | 1.2 h |
Temperature | 80°C | 25°C | 150°C | 70°C |
Solvent Volume (mL/g) | 15 | 0 | 8 | 5 |
Energy Consumption | 850 kJ/mol | 120 kJ/mol | 180 kJ/mol | 300 kJ/mol |
Carbon Footprint | 3.2 kg CO₂eq/mol | 0.4 kg CO₂eq/mol | 0.9 kg CO₂eq/mol | 1.5 kg CO₂eq/mol |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7